molecular formula C13H17BO2 B14087052 (3-Cyclobutyl-5-cyclopropylphenyl)boronic acid

(3-Cyclobutyl-5-cyclopropylphenyl)boronic acid

Cat. No.: B14087052
M. Wt: 216.09 g/mol
InChI Key: ODEVPIIBVPXAJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Cyclobutyl-5-cyclopropylphenyl)boronic acid is an organoboron compound with the molecular formula C13H17BO2. This compound is characterized by the presence of both cyclobutyl and cyclopropyl groups attached to a phenyl ring, which is further bonded to a boronic acid group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Cyclobutyl-5-cyclopropylphenyl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst . The reaction is usually carried out under mild conditions with a base such as potassium acetate.

Industrial Production Methods: Industrial production of arylboronic acids, including this compound, often employs continuous flow setups for handling organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis .

Chemical Reactions Analysis

Types of Reactions: (3-Cyclobutyl-5-cyclopropylphenyl)boronic acid undergoes various types of reactions, including:

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki-Miyaura coupling.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products:

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Formed from oxidation reactions.

Mechanism of Action

The mechanism of action of (3-Cyclobutyl-5-cyclopropylphenyl)boronic acid in Suzuki-Miyaura coupling involves the following steps:

Comparison with Similar Compounds

Uniqueness: (3-Cyclobutyl-5-cyclopropylphenyl)boronic acid is unique due to its steric hindrance provided by the cyclobutyl and cyclopropyl groups, which can influence its reactivity and selectivity in chemical reactions.

Properties

Molecular Formula

C13H17BO2

Molecular Weight

216.09 g/mol

IUPAC Name

(3-cyclobutyl-5-cyclopropylphenyl)boronic acid

InChI

InChI=1S/C13H17BO2/c15-14(16)13-7-11(9-2-1-3-9)6-12(8-13)10-4-5-10/h6-10,15-16H,1-5H2

InChI Key

ODEVPIIBVPXAJT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CC(=C1)C2CC2)C3CCC3)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.